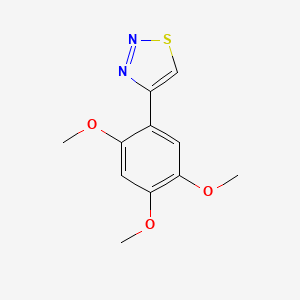

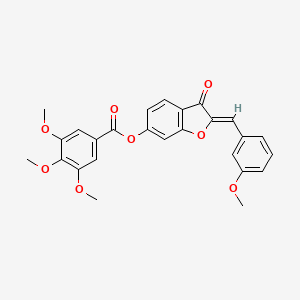

![molecular formula C11H14ClN3O2 B2917539 Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride CAS No. 2279124-47-7](/img/structure/B2917539.png)

Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is a chemical compound. It is a derivative of pyrazolo[1,5-a]pyridine . It is used for the synthetic preparation of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis often involves the use of substituted pyridines as starting materials, which are then subjected to various reactions such as 1,3-dipolar cycloaddition . The synthesis process can be complex and requires careful control of reaction conditions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectrum and NMR spectrum can provide valuable information about the functional groups and the connectivity of atoms in the molecule .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can participate in Sonogashira-type coupling reactions with a wide range of terminal alkynes . The reactions can be controlled to selectively introduce different functional groups at specific positions on the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its solubility, melting point, and boiling point can be determined . NMR and IR spectroscopy can provide information about its chemical structure .科学的研究の応用

Synthesis and Fluorescent Properties

Synthesis of Novel Compounds : Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride serves as a precursor in the synthesis of novel pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. These compounds have been identified for their unique reactivity and potential applications in creating new chemical classes of inhibitors and fluorescent molecules, highlighting the versatility of the this compound framework in contributing to diverse chemical synthesis (Yan‐Chao Wu et al., 2006).

Fluorescent Pyrazolo[1,5-a]pyridines : Another study developed a method for synthesizing 4-hydroxy pyrazolo[1,5-a]pyridine derivatives showing strong fluorescence. This work emphasizes the potential of this compound derivatives as fluorophores, expanding the applications of such compounds in materials science and biochemical labeling (Pei Yan et al., 2018).

Heterocyclic Synthesis and Biological Activity

Heterocyclic Compound Synthesis : The compound has been utilized in the efficient synthesis of new ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process demonstrates the compound's role in creating N-fused heterocycles, showcasing its significance in the development of new chemical entities with potential pharmaceutical applications (Aseyeh Ghaedi et al., 2015).

Anticancer and Anti-5-lipoxygenase Agents : A related study focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, including those derived from this compound, as anticancer and anti-5-lipoxygenase agents. This investigation underscores the potential therapeutic applications of these derivatives in treating cancer and inflammation (A. Rahmouni et al., 2016).

Antimicrobial and Anticancer Applications

- Antimicrobial and Anticancer Activity : Novel pyrazole derivatives synthesized from this compound were evaluated for their antimicrobial and anticancer activities. The results revealed that some compounds exhibited higher anticancer activity than doxorubicin, a reference drug, and possessed good to excellent antimicrobial properties (H. Hafez et al., 2016).

将来の方向性

The future directions for the research and development of this compound could involve exploring its potential applications in various fields. For instance, its use in the synthesis of other potent agonists could be further investigated . Additionally, the development of more efficient and scalable synthesis methods could be a focus of future research .

作用機序

Target of Action

Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is a derivative of 5-amino-pyrazoles . 5-Amino-pyrazoles are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules, particularly diverse heterocyclic scaffolds . They are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .

Mode of Action

It’s known that 5-amino-pyrazoles can react with α, β -unsaturated compounds . For example, the condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides easy access to fluorescent pyrazolo[1,5-a]pyrimidines .

Biochemical Pathways

5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic compounds . These compounds are synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Result of Action

5-amino-pyrazoles are known to be similar to biologically active compounds, with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

特性

IUPAC Name |

ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.ClH/c1-2-16-11(15)9-7-13-14-4-3-8(6-12)5-10(9)14;/h3-5,7H,2,6,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTLJNPCMRUZBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

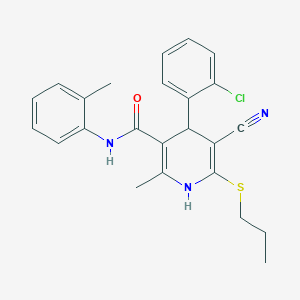

![2-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2917456.png)

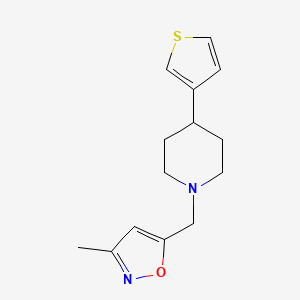

![N-{[1,1'-biphenyl]-4-yl}-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2917465.png)

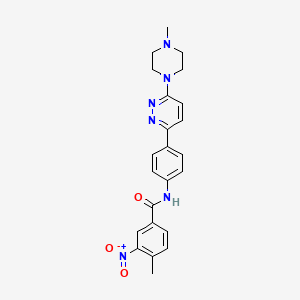

![3-amino-N-(3,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917469.png)

![4-[(2-Methylpropoxy)methyl]piperidine hydrochloride](/img/structure/B2917470.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2917475.png)

![2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2917479.png)